molecular formula C23H16ClN3OS B5313684 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5313684
M. Wt: 417.9 g/mol
InChI Key: XFMYQPTYYVUCEZ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and proteins that are essential for the survival and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its high potency against cancer cells, bacteria, and fungi. This makes it a promising candidate for the development of new drugs for the treatment of cancer and infectious diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the optimization of the synthesis method to yield higher purity and higher yield of the final product. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.

Synthesis Methods

The synthesis of 3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a complex process that involves several steps. The first step involves the synthesis of 2-chloro-3-quinolinecarboxaldehyde, which is then reacted with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine to form the intermediate product. The intermediate product is then reacted with acrylonitrile to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c1-2-28-19-9-7-15(8-10-19)21-14-29-23(27-21)18(13-25)12-17-11-16-5-3-4-6-20(16)26-22(17)24/h3-12,14H,2H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMYQPTYYVUCEZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC4=CC=CC=C4N=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.